Cyclopentane;dichlorozirconium

Catalog No.
S1505531
CAS No.
1291-32-3
M.F
C10H20Cl2Zr
M. Wt
302.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentane;dichlorozirconium

CAS Number

1291-32-3

Product Name

Cyclopentane;dichlorozirconium

IUPAC Name

bis(cyclopentane);dichlorozirconium

Molecular Formula

C10H20Cl2Zr

Molecular Weight

302.39 g/mol

InChI

InChI=1S/2C5H10.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2

InChI Key

QGNRHWVXMACQOC-UHFFFAOYSA-L

SMILES

Array

Canonical SMILES

C1CCCC1.C1CCCC1.Cl[Zr]Cl

The exact mass of the compound Bis-pi-cyclopentadienyldichlorozirconium is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93930. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Zirconocene dichloride (CAS 1291-32-3), systematically known as bis(cyclopentadienyl)zirconium(IV) dichloride, is a cornerstone metallocene complex utilized extensively in homogeneous catalysis and organometallic synthesis. As a well-defined, single-site catalyst precursor, it is primarily activated with methylaluminoxane (MAO) to drive high-efficiency olefin polymerizations [1]. Beyond polymer science, it serves as the essential starting material for Schwartz's reagent (Cp2ZrHCl) and facilitates complex C-C bond formations via Negishi carboalumination [2]. Procuring this specific compound provides a highly processable, toluene-soluble solid (melting point 242–245 °C) that offers superior structural control compared to classical heterogeneous metal halides, making it indispensable for advanced materials manufacturing and fine chemical synthesis.

Substituting zirconocene dichloride with closely related analogs fundamentally alters reaction kinetics, polymer microstructures, and precursor stability. Replacing it with titanocene dichloride (Cp2TiCl2) introduces a metal center that is far more easily reduced, which destabilizes the M(IV) state necessary for robust halogen atom abstraction and certain catalytic cycles [1]. Conversely, hafnocene dichloride (Cp2HfCl2) suffers from significantly lower catalytic activity due to poorer active-center generation in polymerization workflows [2]. Attempting to use the cheaper, unliganded zirconium tetrachloride (ZrCl4) results in multi-site heterogeneous catalysis, destroying the narrow molecular weight distribution (polydispersity) that makes metallocene-catalyzed polyolefins valuable [3]. Consequently, for single-site precision and optimal turnover frequencies, Cp2ZrCl2 cannot be generically substituted.

Catalytic Throughput in Olefin Polymerization

In MAO-activated ethylene polymerization, the choice of the central metal dictates the overall catalytic turnover. Head-to-head comparisons demonstrate that hafnocene dichloride achieves only about two-thirds (66%) of the polymerization activity of zirconocene dichloride under identical conditions [1]. This discrepancy is attributed to the higher efficiency of active-center generation in the zirconium system.

Evidence DimensionPolymerization Activity (Turnover)
Target Compound DataCp2ZrCl2 (Baseline 100% relative activity)
Comparator Or BaselineCp2HfCl2 (~66% relative activity)
Quantified Difference34% higher activity for the Zr-based metallocene
ConditionsEthylene polymerization activated by methylaluminoxane (MAO)

Procuring the zirconium metallocene over the hafnium analog ensures maximum polymer yield and catalyst efficiency, directly reducing cost-per-kilogram in industrial polyolefin production.

Redox Stability for Photoredox and Halogen Abstraction

The electrochemical behavior of group 4 metallocenes highlights the superior stability of the Zr(IV) state. Cyclic voltammetry in THF shows that the first reduction potential of zirconocene derivatives is shifted approximately 660 mV more negative compared to their titanocene counterparts (with Cp2TiCl2 reducing at roughly -0.92 V vs SCE) [1]. This resistance to reduction allows Cp2ZrCl2 to act as a powerful Lewis acid and a highly effective fluorine or chlorine atom abstractor in photoredox cycles without undergoing premature metal-centered reduction.

Evidence DimensionFirst Reduction Potential (M(IV) to M(III))
Target Compound DataCp2ZrCl2 (Shifted ~660 mV more negative)
Comparator Or BaselineCp2TiCl2 (E1/2 ≈ -0.92 V vs SCE)
Quantified Difference~660 mV greater resistance to reduction for Zr
ConditionsCyclic voltammetry in THF solution

For advanced synthetic workflows requiring strong halogen affinity without unwanted redox degradation, Cp2ZrCl2 provides a stable M(IV) center that titanocenes cannot match.

Single-Site Precision vs. Multi-Site Heterogeneity

The primary procurement driver for metallocenes over simple metal halides is the control over polymer architecture. While classical Ziegler-Natta systems based on ZrCl4 generate multiple active species leading to broad molecular weight distributions (Mw/Mn > 4.0), MAO-activated Cp2ZrCl2 functions as a well-defined single-site catalyst [1]. This structural uniformity yields high-density polyethylene (HDPE) with highly controlled, narrow polydispersities (Mw/Mn ≈ 2.0 to 2.6).

Evidence DimensionPolymer Polydispersity Index (Mw/Mn)
Target Compound DataCp2ZrCl2 (Mw/Mn ≈ 2.0 - 2.6)
Comparator Or BaselineZrCl4 / Classical Ziegler-Natta (Mw/Mn > 4.0)
Quantified DifferenceSignificantly narrower molecular weight distribution for Cp2ZrCl2
ConditionsOlefin polymerization with aluminum-based activators

Buyers manufacturing high-performance plastics must select the metallocene to ensure uniform mechanical properties and processability that simple halides cannot provide.

Exclusive Suitability for Hydrozirconation Workflows

Zirconocene dichloride is uniquely suited as the direct precursor to Schwartz's reagent (Cp2ZrHCl), a critical reagent for the hydrozirconation of alkenes and alkynes[1]. Attempting to generate analogous stable, isolable hydride species from titanocene dichloride fails due to the instability of the corresponding Ti-H complexes. Furthermore, unliganded ZrCl4 lacks the stabilizing cyclopentadienyl rings required to support the controlled insertion of unsaturated bonds, making Cp2ZrCl2 the strict prerequisite for these synthetic pathways.

Evidence DimensionStable M-H species formation
Target Compound DataCp2ZrCl2 (Forms stable, isolable Cp2ZrHCl)
Comparator Or BaselineCp2TiCl2 / ZrCl4 (Fails to form stable, equivalent hydrides)
Quantified DifferenceBinary success/failure in generating stable hydrozirconation reagents
ConditionsReduction with LiAlH4 or similar hydride sources

For laboratories performing Negishi carboaluminations or selective alkene functionalizations, Cp2ZrCl2 is the mandatory starting material, as generic group 4 alternatives do not support the required hydride chemistry.

High-Performance Polyolefin Manufacturing

Utilizing MAO-activated Cp2ZrCl2 as a single-site catalyst for the production of high-density polyethylene (HDPE) and controlled-tacticity polypropylene. The compound's high turnover frequency and ability to produce narrow polydispersities (Mw/Mn ~ 2.0-2.6) make it superior to hafnocenes and classical Ziegler-Natta halides for advanced materials [1].

Synthesis of Schwartz's Reagent for Fine Chemicals

Serving as the direct, mandatory precursor for generating Cp2ZrHCl. This is essential for pharmaceutical and agrochemical workflows relying on hydrozirconation followed by electrophilic trapping or cross-coupling, a pathway inaccessible when using titanocenes [2].

Photoredox-Catalyzed C-F and C-Cl Bond Activation

Acting as a robust fluorine or chlorine atom abstractor in visible-light photoredox catalysis. The highly negative reduction potential of the Zr(IV) center ensures the complex remains stable against premature reduction, outperforming more easily reduced titanocene analogs in these demanding defluorination and dechlorination protocols [3].

Negishi Carboalumination Workflows

Employed as a pre-catalyst or stoichiometric reagent in the stereoselective alkylation of alkynes. The specific steric and electronic environment of the Cp2Zr moiety allows for precise C-C bond formation that is poorly controlled or entirely inactive with unliganded zirconium salts [2].

Exact Mass

299.998905 Da

Monoisotopic Mass

299.998905 Da

Heavy Atom Count

13

UNII

SQE0U3LG60

GHS Hazard Statements

Aggregated GHS information provided by 117 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (81.2%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (15.38%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (81.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (13.68%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

1291-32-3

Dates

Last modified: 04-14-2024

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